molecular formula C12H15ClF2O2 B14052782 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene

Cat. No.: B14052782
M. Wt: 264.69 g/mol
InChI Key: RRFUHCPHMREGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene: is an organic compound with the molecular formula C12H15ClF2O2 . This compound is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 1-bromo-3-chloropropane, 2-(difluoromethoxy)benzene, and 4-ethoxybenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).

Major Products:

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Alkanes, alkenes.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. It may be used in assays to investigate its interactions with biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene

Comparison: 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene is unique due to the presence of the ethoxy group at the 4-position of the benzene ring. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to similar compounds. The presence of the ethoxy group may enhance the compound’s solubility, stability, and interaction with specific molecular targets.

Properties

Molecular Formula

C12H15ClF2O2

Molecular Weight

264.69 g/mol

IUPAC Name

1-(3-chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene

InChI

InChI=1S/C12H15ClF2O2/c1-2-16-10-6-5-9(4-3-7-13)11(8-10)17-12(14)15/h5-6,8,12H,2-4,7H2,1H3

InChI Key

RRFUHCPHMREGBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CCCCl)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.